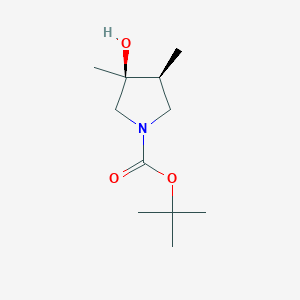

反式叔丁基 3-羟基-3,4-二甲基吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate" is a chemical of interest in various synthetic and stereochemical studies. It is related to a class of compounds that are often used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and other biologically active compounds. The tert-butyl group is a common protecting group in organic synthesis, and the pyrrolidine ring is a common motif in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of related compounds often involves asymmetric approaches to achieve the desired stereochemistry. For example, the asymmetric synthesis of a key intermediate for a protein kinase inhibitor was achieved starting from ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride with an overall yield of 49%, suggesting potential for industrial application . In another study, tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates were resolved using a parallel kinetic resolution, leading to high yields and excellent enantiomeric excesses . These methods highlight the importance of stereochemistry in the synthesis of compounds similar to "Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate."

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. For instance, the structure of a photocyclodimer derived from tert-butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate was unambiguously established through this method . Additionally, the three-dimensional structures of cis and trans isomers of certain piperidols were established using IR and UV spectra, which is crucial for understanding the relationship between structure and reactivity .

Chemical Reactions Analysis

The reactivity of these compounds is often explored through various chemical reactions. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives underwent reactions with L-selectride to yield cis isomers, and subsequent reactions afforded the trans isomers, demonstrating stereoselective synthesis . Schiff base compounds were synthesized from tert-butyl 4-oxopiperidine-1-carboxylate, showcasing the versatility of these compounds in forming various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonds can stabilize the molecular and crystal structure, as seen in the X-ray and DFT analyses of certain thienopyridine dicarboxylates . The ability to synthesize different stereoisomers and analyze their properties is crucial for the development of compounds with specific physical and chemical characteristics .

科学研究应用

合成和立体化学

- 立体选择性合成:叔丁基 3-烯丙基-4-氧代哌啶-1-羧酸酯等化合物及其衍生物已以高立体选择性合成,强调了这些化合物在立体化学中的重要性 (Boev 等人, 2015)。

- 环状化合物的立体化学:对顺式和反式-3,4-苯并-1,2-二(叔丁基)-1,2-二甲基-1,2-二硅环丁-3-烯的研究揭示了立体定向反应和立体化学在合成环状化合物中的重要性 (Naka 等人, 2004)。

有机合成

- 对映选择性合成:研究表明从丙烯酸叔丁酯高效合成顺式-2-氟环丙烷-1-羧酸,展示了该化合物在生产结构复杂且立体化学上重要的分子中的作用 (Toyota 等人, 1996)。

- 哌啶衍生物的合成:叔丁基 4-氧代哌啶-1-羧酸酯二甲基腙反应生成叔丁基 3-{[叔丁基(二甲基)甲硅烷基]烷基}-4-氧代哌啶-1-羧酸酯,突出了其在合成哌啶衍生物中的应用 (Moskalenko & Boev, 2014)。

化学分析和反应性

- 构象分析:对叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯等化合物的研究提供了对分子结构和构象行为的见解,这对于理解化学反应性和相互作用至关重要 (Didierjean 等人, 2004)。

- 代谢研究:对相关化合物(如顺式-2,5-二甲基吡咯烷-1-羧苯胺在啮齿动物中的代谢)的研究提供了关于这些化合物如何生物处理的关键信息,这可以为药理学应用提供信息 (Mitchell & Waring, 1978)。

作用机制

The specific mechanism of action for Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate depends on its intended use. In medicinal chemistry, it may act as a ligand for receptors or enzymes, affecting biological processes. Further studies are needed to elucidate its precise mode of action .

安全和危害

As with any chemical compound, safety precautions are essential. Researchers should handle Cis-tert-butyl 3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate in a well-ventilated area, wear appropriate protective gear, and follow established protocols. Specific safety data can be found in Material Safety Data Sheets (MSDS) provided by suppliers .

属性

IUPAC Name |

tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-6-12(7-11(8,5)14)9(13)15-10(2,3)4/h8,14H,6-7H2,1-5H3/t8-,11+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHFQGLESIRPQQ-GZMMTYOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(C[C@@]1(C)O)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3S,4S)-3-hydroxy-3,4-dimethylpyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)

![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)

![7-(4-((2,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3014141.png)